2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide
Description
This compound features a naphtho[2,1-d][1,3]thiazole core with a (2Z)-3-(prop-2-en-1-yl) substituent and an acetamide group linked to a 2,5-dioxopyrrolidine moiety. The Z-configuration at the thiazole-imine bond and the propenyl group introduce steric and electronic effects critical for molecular interactions. The dioxopyrrolidinyl group enhances solubility due to its polar nature, distinguishing it from simpler alkyl or aryl acetamides .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-11-22-15-8-7-13-5-3-4-6-14(13)19(15)27-20(22)21-16(24)12-23-17(25)9-10-18(23)26/h2-8H,1,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSWLZSXKNZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide is a member of a class of compounds known for their diverse biological activities. This article examines its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₂S, and it features a complex structure that includes:
- A pyrrolidinyl group
- A naphtho[2,1-d][1,3]thiazole moiety
- An acetamide functional group
This intricate arrangement suggests potential for various chemical interactions and biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticonvulsant properties
- Antinociceptive effects
- Antitumor activity
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of related compounds. For example, derivatives of 2,5-dioxopyrrolidinyl compounds have shown efficacy in various seizure models:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
In these models, compounds demonstrated significant protective effects against seizures. One study reported that a related compound exhibited an ED₅₀ of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz test, indicating robust anticonvulsant activity .
Antinociceptive Effects
Research has also indicated that these compounds can alleviate pain. In formalin-induced pain models, certain derivatives showed significant antinociceptive activity. The mechanism may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Pharmacokinetics and Toxicology
The pharmacokinetic profile is crucial for understanding the compound's therapeutic potential. Preliminary ADME-Tox studies suggest favorable properties:
- Good permeability in artificial membrane assays
- Metabolic stability in human liver microsomes
- Minimal hepatotoxicity at therapeutic concentrations
These findings indicate that the compound could be a candidate for further development in treating conditions such as epilepsy and chronic pain .
Case Study 1: Anticonvulsant Activity
A study conducted on a derivative similar to the compound revealed broad-spectrum antiseizure activity across multiple models. The compound was effective in both acute seizure models and drug-resistant epilepsy models, showcasing its potential as a novel anticonvulsant agent .
Case Study 2: Antinociceptive Mechanisms
Another investigation focused on the antinociceptive properties of pyrrolidine derivatives found that specific compounds reduced pain responses significantly in animal models. The study detailed how these effects could be attributed to their action on central nervous system pathways involved in pain perception .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Anticonvulsant Activity (ED₅₀) | Antinociceptive Activity |
|---|---|---|---|
| Compound A | Pyrrolidinyl + Thiazole | 23.7 mg/kg (MES) | Significant |
| Compound B | Dioxopyrrolidine + Benzamide | 22.4 mg/kg (6 Hz) | Moderate |
| Compound C | Dioxopyrrolidinyl + Propynyl | 59.4 mg/kg (PTZ) | High |
Scientific Research Applications
The biological applications of this compound are primarily focused on its potential as an anticonvulsant agent . Preliminary studies have indicated that similar compounds with dioxopyrrolidine structures exhibit broad-spectrum anticonvulsant effects. For instance, research on related compounds has shown effectiveness across various seizure models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test .
Case Studies
- Anticonvulsant Activity : A study involving N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protective effects against seizures in animal models. AS-1 showed efficacy in the 6-Hz test for drug-resistant epilepsy and synergistic interactions with established medications like valproic acid .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of related dioxopyrrolidine compounds have revealed favorable safety profiles and effective absorption characteristics. These studies are crucial for understanding the therapeutic window and potential side effects of the compound .
Synthesis and Chemical Reactions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide involves several steps:
- Preparation of the Benzamide Core : This is typically achieved through acylation reactions involving appropriate amines and carboxylic acids.
- Introduction of Functional Groups : The naphtho[2,1-d][1,3]thiazole moiety can be synthesized through cyclization reactions involving thiazole derivatives and naphthalene precursors.
The presence of the alkenyl group (from prop-2-en-1-yl) allows for further functionalization through reactions such as cross-coupling or cycloaddition .
Potential Applications in Drug Development
Given its structural complexity and biological activity, this compound holds promise for:
- Antiepileptic Drugs : As demonstrated by its structural analogs that have shown efficacy against various seizure types.
- Cancer Therapy : The naphtho[2,1-d][1,3]thiazole component is known for its anticancer properties; thus, this compound could be explored for oncological applications.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Naphthothiazole Derivatives
- Compound 2 (): 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Key Features: Contains a cyano group and amino substituents on a pyrazole ring fused to naphthothiazole. Synthesis: Reflux of ethoxymethylene malononitrile with precursor in ethanol (87% yield) . Physical Data: Melting point 256–258°C; IR peaks for NH₂ (3345–3315 cm⁻¹) and CN (2215 cm⁻¹). Comparison: The target compound lacks a pyrazole ring but shares the naphthothiazole core. The dioxopyrrolidinyl group may improve solubility compared to the cyano group.
Triazole-Acetamide Derivatives ()
- Compound 6b: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Key Features: Triazole-linked acetamide with a nitro-substituted phenyl group. Synthesis: Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) . Physical Data: IR peaks for NO₂ (1504 cm⁻¹) and C=O (1682 cm⁻¹); NMR signals at δ 8.36 (triazole proton).
Functional Group Analogues
Dioxopyrrolidinyl Acetamides ()
CAS:897492-06-7 () : 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- CAS:868375-75-1 (): Difluoro-ethyl-substituted benzothiazole with dioxopyrrolidinyl acetamide. Key Features: Ethyl and difluoro groups on benzothiazole.
Thiazole-Pyrimidine Hybrids ()
- Compound 33 () : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
